(3-Cyclopropylphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

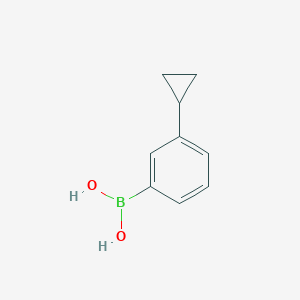

2D Structure

Properties

IUPAC Name |

(3-cyclopropylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVQXUPALEVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669766 | |

| Record name | (3-Cyclopropylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-10-0 | |

| Record name | (3-Cyclopropylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-cyclopropylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Cyclopropylphenyl)boronic Acid

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties—a result of its strained three-membered ring—confer remarkable advantages upon parent molecules. These include increased metabolic stability, enhanced potency, and improved membrane permeability. (3-Cyclopropylphenyl)boronic acid is a key building block that enables the facile introduction of the 3-cyclopropylphenyl fragment into complex molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] The growing number of boronic acid-containing drugs approved by the FDA, such as Bortezomib and Ixazomib, underscores the importance of this class of compounds and the synthetic methodologies that produce them.[2][3][4] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of this compound points to two primary disconnection strategies, both focusing on the formation of the crucial carbon-boron bond.

Caption: Retrosynthetic analysis of this compound.

-

The Organometallic Approach: This is the most common and direct route. It involves disconnecting the C-B bond to reveal an aryl nucleophile (a Grignard or organolithium reagent) and a boron electrophile (typically a trialkyl borate). The aryl nucleophile is, in turn, derived from the corresponding aryl halide, 1-bromo-3-cyclopropylbenzene.[5][6]

-

The Catalytic Borylation Approach: This modern alternative also disconnects the C-B bond but envisions a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, between an aryl halide (1-bromo-3-cyclopropylbenzene) and a diboron reagent.[7]

This guide will focus primarily on the organometallic approach via a Grignard reagent, as it is a widely established, cost-effective, and scalable method.

Synthetic Strategy I: Grignard Reagent Formation and Borylation

This classical and reliable method is a cornerstone of organoboron chemistry. It proceeds in two distinct, critical stages: the formation of the Grignard reagent, followed by its reaction with a borate ester and subsequent hydrolysis.[1][5]

Causality Behind Experimental Choices

-

Starting Material: 1-Bromo-3-cyclopropylbenzene is the preferred precursor. The C-Br bond is sufficiently reactive to form a Grignard reagent under standard conditions, while being more stable and less expensive than the corresponding iodide.

-

Grignard Formation: The reaction of the aryl bromide with magnesium turnings in an anhydrous ether solvent (like THF) is fundamental.[8] Absolute exclusion of moisture is paramount; Grignard reagents are potent bases and nucleophiles that are readily quenched by protic sources like water, leading to the formation of cyclopropylbenzene as a byproduct and significantly reducing yield.[8]

-

Borylation Reagent: Triisopropyl borate or trimethyl borate are common choices.[1][5] Triisopropyl borate is often favored as its bulkier isopropyl groups can help mitigate the formation of over-addition byproducts (triarylboranes) compared to trimethyl borate.

-

Temperature Control: The borylation step is highly exothermic. It is performed at very low temperatures (-78 °C) to control the reaction rate, prevent side reactions, and maximize the yield of the desired boronate ester intermediate.[5]

-

Acidic Work-up: The final step involves hydrolysis of the boronate ester with an aqueous acid (e.g., HCl). This protonates the boronate complex, leading to the formation of the free boronic acid.[1][5]

Workflow Diagram: Grignard Route

Caption: Experimental workflow for the synthesis via the Grignard pathway.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 1-Bromo-3-cyclopropylbenzene | 197.07 | 10.0 g | 50.7 | 1.0 |

| Magnesium Turnings | 24.31 | 1.48 g | 60.9 | 1.2 |

| Iodine | 253.81 | 1 crystal | - | Cat. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |

| Triisopropyl Borate | 188.08 | 12.4 g (14.5 mL) | 66.0 | 1.3 |

| Hydrochloric Acid (2M) | 36.46 | ~50 mL | ~100 | - |

| Diethyl Ether | 74.12 | 200 mL | - | - |

| Hexanes | - | 100 mL | - | - |

Procedure:

-

Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all fitted with nitrogen inlets. The entire apparatus must be rigorously flame-dried under vacuum and cooled under a stream of dry nitrogen.[8]

-

Grignard Initiation: The flask is charged with magnesium turnings (1.48 g) and a single crystal of iodine. A solution of 1-bromo-3-cyclopropylbenzene (10.0 g) in anhydrous THF (40 mL) is prepared and placed in the dropping funnel. A small portion (~5 mL) of the bromide solution is added to the magnesium. The mixture may require gentle warming to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[5]

-

Grignard Formation: Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: The reaction mixture is cooled to room temperature and then further cooled to -78 °C using a dry ice/acetone bath. Anhydrous THF (60 mL) is added, followed by the dropwise addition of triisopropyl borate (14.5 mL) via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A thick white precipitate will form.[5]

-

Warming and Quenching: After the addition is complete, the mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight. The reaction is then cooled in an ice bath and quenched by the slow, careful addition of 2M HCl (~50 mL) until the solution is acidic (pH 1-2) and all solids have dissolved.

-

Work-up and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.

-

Purification: The crude solid is triturated with hexanes or a mixture of hexanes and diethyl ether to remove nonpolar impurities. The resulting white solid is collected by filtration and dried under vacuum to afford pure this compound.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their unique chemical nature.

Common Impurities and Purification Strategies

A significant challenge in boronic acid synthesis is the potential for dehydration to form cyclic trimeric anhydrides, known as boroxines.[9] This process is reversible upon treatment with water.

| Impurity | Origin | Purification Strategy |

| Boroxine | Dehydration of the boronic acid (often during work-up or storage). | Stirring the crude product in a biphasic mixture (e.g., ether/water) to hydrolyze the boroxine back to the acid.[5] |

| Cyclopropylbenzene | Quenching of the Grignard reagent by trace moisture. | Recrystallization or trituration, as the boronic acid is significantly more polar. |

| Boric Acid | Hydrolysis of excess borate ester. | Can often be removed by careful aqueous washes if the product has low water solubility. |

Arylboronic acids have been identified as potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), making their effective removal critical in drug development.[10][11] Methods like basic washes or scavenging with specialized resins can be employed to reduce their levels.[10][11]

Characterization Data

| Property | Expected Value |

| Molecular Formula | C₉H₁₁BO₂ |

| Molecular Weight | 162.00 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (m, 2H), 7.3-7.4 (m, 2H), 1.9-2.0 (m, 1H), 1.0-1.1 (m, 2H), 0.7-0.8 (m, 2H) |

| ¹¹B NMR (CDCl₃, 128 MHz) | δ ~30 ppm (broad singlet) |

Conclusion

The synthesis of this compound via the Grignard pathway represents a robust, scalable, and well-understood method for producing this valuable building block. Mastery of the technique, particularly the stringent requirement for anhydrous conditions and precise temperature control, is essential for achieving high yields and purity. The insights provided in this guide, from the causal factors behind procedural steps to strategies for purification, are intended to equip researchers and drug development professionals with the technical knowledge required to confidently and successfully synthesize this key intermediate, thereby facilitating the discovery of next-generation therapeutics.

References

- 1. audreyli.com [audreyli.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

An In-depth Technical Guide to (3-Cyclopropylphenyl)boronic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (3-Cyclopropylphenyl)boronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of the molecule, its synthesis, and its critical role in the construction of complex molecular architectures. The insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Cyclopropylphenyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its unique conformational and electronic properties—a result of its strained three-membered ring system which imparts partial sp2 character—can significantly influence the pharmacological profile of a drug candidate. When appended to a phenyl ring, the cyclopropyl moiety offers a lipophilic, metabolically stable, and conformationally restricted substituent that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[1][2] this compound serves as a key building block for introducing this valuable fragment into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling and storage.

Structural and General Properties

This compound is a white to off-white crystalline solid at room temperature.[5] Like other boronic acids, it is a mild Lewis acid and is generally stable and easy to handle, which contributes to its widespread use in organic synthesis.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BO₂ | [7] |

| Molecular Weight | 162.00 g/mol | [8] |

| Appearance | White to off-white powder/crystalline solid | [5] |

| CAS Number | 1049730-10-0 | Not definitively available in cited searches, isomeric CAS numbers exist.[8][9] |

| Melting Point | 90-95 °C (for Cyclopropylboronic acid, as an estimate) | [7] |

| Boiling Point | ~205 °C (Predicted for Cyclopropylboronic acid) | [7] |

| Solubility | Poorly soluble in non-polar solvents (e.g., hexanes), soluble in many polar organic solvents (e.g., ethers, DMSO).[6][10] | |

| pKa | ~10.49 (Predicted for Cyclopropylboronic acid) | [5] |

Stability and Storage

This compound is chemically stable under standard ambient conditions. However, like many boronic acids, it is hygroscopic and susceptible to dehydration, which can lead to the formation of its trimeric anhydride, a boroxine.[6][11] This process is reversible upon the addition of water. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (-20°C is common) to minimize degradation.[5][7] It is incompatible with strong oxidizing agents.[11]

Synthesis of this compound

The most common and efficient method for the synthesis of aryl boronic acids involves the reaction of an organometallic species with a borate ester, followed by acidic hydrolysis.[1][12]

Proposed Synthetic Pathway

A reliable route to this compound starts from 3-bromocyclopropylbenzene. This precursor can be converted to the corresponding Grignard or organolithium reagent, which is then trapped with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent hydrolysis with an aqueous acid yields the desired boronic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromocyclopropylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add the Grignard reagent to the trimethyl borate solution dropwise via cannula, maintaining the temperature at -78°C. A white precipitate may form during the addition.[7]

-

Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[7] Quench the reaction by carefully adding 2 M aqueous HCl, and stir vigorously for 1 hour.[7] Separate the organic layer, and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an ether and a non-polar solvent like hexane) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The utility of this compound is dominated by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[13][14][15]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[13] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial step in the mechanism is the activation of the boronic acid by a base, which forms a boronate species. This increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during the transmetalation step.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq). Add a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Degassing: Deoxygenate the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes. This is critical as the palladium(0) catalyst is sensitive to oxygen.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the mixture with water and brine to remove the base and inorganic byproducts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the desired biaryl product.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (Ar-H): Multiple signals in the δ 7.0-7.8 ppm range, characteristic of a 1,3-disubstituted benzene ring. Cyclopropyl Protons (CH, CH₂): A complex multiplet in the upfield region, typically δ 0.5-2.0 ppm. Boronic Acid Protons (B(OH)₂): A broad singlet, often in the δ 4.5-8.5 ppm range, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons (Ar-C): Signals in the δ 125-145 ppm range. The carbon atom directly attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation.[17] Cyclopropyl Carbons (CH, CH₂): Signals in the upfield region, typically δ 5-15 ppm. |

| FT-IR | O-H Stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl groups. B-O Stretch: A strong, characteristic band in the 1300-1400 cm⁻¹ region. C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C-H Stretch (Cyclopropyl): Signals just below 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): An ion corresponding to the molecular weight (m/z ≈ 162). Fragmentation: Loss of water (H₂O) and other characteristic fragments of the cyclopropylphenyl moiety. |

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. The safety information for this compound can be inferred from the Safety Data Sheet (SDS) of the closely related cyclopropylboronic acid.[19]

-

Hazard Identification: May cause skin, eye, and respiratory irritation. Some boronic acids are classified as reproductive toxicity hazards.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes. Prevent dust formation.[19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[7] It is moisture-sensitive.[7]

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to efficiently introduce the cyclopropylphenyl group via the Suzuki-Miyaura cross-coupling reaction allows for the streamlined synthesis of complex molecules with desirable properties. A comprehensive understanding of its physical properties, stability, synthesis, and reactivity, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Cyclopropylboronic acid | 411235-57-9 [chemicalbook.com]

- 8. 1373393-41-9|(2-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. (3-(Cyclopropylthio)phenyl)boronic acid | 2055662-25-2 [sigmaaldrich.com]

- 10. d-nb.info [d-nb.info]

- 11. carlroth.com [carlroth.com]

- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Cyclopropylboronic acid | C3H7BO2 | CID 2760897 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Cyclopropylphenyl)boronic acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the vast arsenal of chemical motifs available to medicinal chemists, the cyclopropyl group has emerged as a uniquely valuable substituent. Its rigid, three-membered ring structure imparts a range of desirable properties to bioactive molecules, including increased metabolic stability, improved potency, and favorable modulation of physicochemical characteristics such as lipophilicity and conformational rigidity. (3-Cyclopropylphenyl)boronic acid, a key building block, provides a direct and efficient route for the incorporation of this valuable functionality into aromatic systems, making it a compound of significant interest for the synthesis of next-generation therapeutics.

This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its critical applications in pharmaceutical research, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Core Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1049730-10-0 | [1] |

| Molecular Formula | C₉H₁₁BO₂ | Inferred from structure |

| Molecular Weight | 161.99 g/mol | Inferred from formula |

| Structure |  | N/A |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several reliable methods available.[2][3] The preparation of this compound typically involves the formation of an organometallic intermediate from a corresponding haloarene, followed by quenching with a boron electrophile. The choice of reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired product.

A common and effective approach involves a Grignard reaction. This method leverages the reaction of an arylmagnesium halide with a trialkyl borate ester, followed by acidic hydrolysis to yield the boronic acid.

Illustrative Synthetic Pathway

Caption: General synthetic scheme for this compound via a Grignard reaction.

Step-by-Step Experimental Protocol (General Example)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 3-bromocyclopropylbenzene in anhydrous THF to the magnesium suspension. The initiation of the reaction is often indicated by a gentle reflux and the disappearance of the magnesium. Gentle heating may be required to initiate the reaction. The causality here is the exothermic nature of the Grignard formation.

-

Once the reaction is complete, the resulting greyish solution of (3-cyclopropylphenyl)magnesium bromide is cooled in an ice bath.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acids and boranes.[4]

-

Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula. Maintaining the low temperature throughout the addition is crucial for selectivity.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench with an aqueous acid solution (e.g., 1 M HCl). This step hydrolyzes the intermediate borate ester to the desired boronic acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate) or by column chromatography on silica gel.

-

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be inferred from data on similar arylboronic acids and information from chemical suppliers.

| Property | Expected Value/Characteristic | Rationale/Comparison |

| Appearance | White to off-white solid | Typical for arylboronic acids.[5][6] |

| Melting Point | Not widely reported; likely >100 °C | Phenylboronic acid has a melting point of 216-219 °C. Substitution can lower this. |

| Solubility | Soluble in polar organic solvents (e.g., THF, methanol, DMSO); sparingly soluble in nonpolar solvents and water. | The boronic acid moiety imparts polarity, while the phenyl and cyclopropyl groups contribute to lipophilicity.[5] |

| Stability | Can undergo dehydration to form the corresponding boroxine (a cyclic trimer) upon heating or prolonged storage.[5] | This is a characteristic reaction of boronic acids. |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a multiplet for the methine proton of the cyclopropyl group, and multiplets for the methylene protons of the cyclopropyl group at higher field (typically below 1.5 ppm). The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: Aromatic carbons would appear in the 120-140 ppm region. The carbon attached to the boron atom would be expected around 130-135 ppm, though it is sometimes not observed due to quadrupolar relaxation. The cyclopropyl carbons would be found at a much higher field.

-

¹¹B NMR: A single, broad signal is expected in the range of 28-34 ppm for the trigonal planar sp²-hybridized boron atom.[7][8][9] This is a key diagnostic tool for confirming the presence of the boronic acid functionality.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The paramount application of this compound in drug discovery and development is its use as a coupling partner in the Suzuki-Miyaura reaction.[2][10] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the cyclopropylphenyl group and a variety of organic halides or triflates, providing a powerful and versatile method for constructing complex molecular scaffolds.[11]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.[11]

Step-by-Step Experimental Protocol for a Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol. The choice of palladium catalyst, ligand, base, and solvent system is crucial and must be optimized for specific substrates.

-

Reaction Setup:

-

To a reaction vessel (e.g., a Schlenk tube or a round-bottom flask) equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equivalent), this compound (typically 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, typically 2-3 equivalents). The excess boronic acid is often used to compensate for potential protodeboronation, a common side reaction.[12]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%) and, if necessary, a ligand (e.g., a phosphine ligand like SPhos or XPhos). The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

-

-

Solvent Addition and Degassing:

-

Add a suitable solvent system. This is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution or by using the freeze-pump-thaw method. This is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel or by recrystallization.

-

The Role of this compound in Drug Discovery

The incorporation of the 3-cyclopropylphenyl moiety can have a profound impact on the pharmacological properties of a drug candidate.

-

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

-

Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

-

Modulation of Physicochemical Properties: The introduction of the cyclopropyl group can fine-tune properties such as lipophilicity, which is crucial for membrane permeability and overall drug-likeness.

-

Exploration of Chemical Space: As a versatile building block, this compound allows for the rapid generation of diverse compound libraries through Suzuki-Miyaura coupling, accelerating the hit-to-lead and lead optimization phases of drug discovery.[13]

The growing number of FDA-approved drugs containing boronic acids, such as Velcade® (bortezomib) and Vabomere® (vaborbactam), underscores the increasing acceptance and importance of this class of compounds in medicine.[2] While these examples do not contain the cyclopropylphenyl moiety, they highlight the therapeutic potential of boronic acid-containing molecules.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its ability to efficiently introduce the valuable cyclopropylphenyl motif via the robust and versatile Suzuki-Miyaura coupling reaction makes it an indispensable tool for medicinal chemists. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the development of innovative medicines for a wide range of diseases.

References

- 1. 1049730-10-0|this compound|BLD Pharm [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectroscopic Characterization of (3-Cyclopropylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Cyclopropylphenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, prized for its role in introducing the cyclopropylphenyl motif into larger molecules, often leading to improved metabolic stability and binding affinity in drug candidates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific molecule is not readily accessible, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our interpretations in authoritative sources.

Introduction: The Significance of this compound

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their application in the Suzuki-Miyaura cross-coupling reaction. The incorporation of a cyclopropyl group onto the phenyl ring, as in this compound, offers several advantages in drug design. The cyclopropyl moiety is a "bioisostere" for various functional groups, and its introduction can enhance potency, reduce off-target effects, and improve pharmacokinetic profiles. Accurate and comprehensive characterization of this reagent is the first step in ensuring the fidelity of its subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Challenges in NMR of Boronic Acids: The Boroxine Equilibrium

A significant challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This results in a dynamic equilibrium in solution between the monomeric boronic acid and the trimeric boroxine, which can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation.

To mitigate this, several strategies can be employed:

-

Use of coordinating solvents: Solvents like DMSO-d₆ or MeOD-d₄ can coordinate to the boron center, shifting the equilibrium towards the monomeric form.

-

Addition of water: A small amount of D₂O in the NMR solvent can also favor the monomeric boronic acid.

-

Conversion to a boronate ester: Derivatization with a diol, such as pinacol, yields a stable boronate ester that provides sharp, easily interpretable NMR spectra. However, this represents a different chemical entity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). For problematic samples exhibiting peak broadening, consider adding a drop of D₂O.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 0-160 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform and phase correct the spectra. Reference the spectra to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the cyclopropyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |

| Aromatic (H2, H4, H5, H6) | 7.0 - 7.8 | Multiplet (m) | 4H | The aromatic region will show a complex pattern due to meta-substitution. For comparison, the aromatic protons of phenylboronic acid appear between 7.3 and 8.0 ppm.[1] |

| Cyclopropyl (methine, CH) | 1.8 - 2.2 | Multiplet (m) | 1H | This proton is deshielded by the aromatic ring. |

| Cyclopropyl (methylene, CH₂) | 0.6 - 1.2 | Multiplets (m) | 4H | The cyclopropyl protons appear in the characteristic upfield region. In cyclopropylbenzene, these protons resonate at approximately 0.6-1.0 ppm. |

| Boronic acid (-B(OH)₂) | 4.5 - 8.5 | Broad singlet (br s) | 2H | This signal is often broad and its position is highly dependent on solvent, concentration, and water content. It will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H data, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| Aromatic (C-B) | 130 - 135 | The carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[2] |

| Aromatic (substituted, C3) | 145 - 150 | The cyclopropyl group has a shielding effect on the attached carbon. |

| Aromatic (unsubstituted) | 125 - 135 | Signals for the remaining aromatic carbons. |

| Cyclopropyl (methine, CH) | 15 - 20 | |

| Cyclopropyl (methylene, CH₂) | 8 - 12 |

Workflow for NMR Analysis

References

(3-Cyclopropylphenyl)boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Motif in Medicinal Chemistry

The cyclopropyl group has emerged as a privileged structural motif in modern drug discovery. Its unique conformational constraints, metabolic stability, and ability to modulate electronic properties make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. (3-Cyclopropylphenyl)boronic acid serves as a key building block for introducing this desirable moiety onto a wide range of molecular scaffolds. This guide provides an in-depth overview of its commercial availability, quality considerations, and practical applications, tailored for researchers, scientists, and drug development professionals. The cyclopropyl group's distinctive steric and electronic properties create unique opportunities for interrogating biological receptors.[1]

Commercial Availability and Supplier Landscape

This compound, identified by CAS number 1049730-10-0, is readily available from a variety of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The compound is typically offered in research-grade purities, often exceeding 95-98%.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Additional Notes |

| BLD Pharm | ≥97% | 1g, 5g, 10g, 25g | Offers a range of pack sizes suitable for laboratory-scale synthesis. |

| Manchester Organics | 95% | 0.25g, 0.5g, 1g | Custom pack sizes are available upon request. Lead times may be a factor. |

| Apollo Scientific | ≥95% | 5g, 25g, 100g | Provides a range of quantities, including larger amounts for developmental work. |

Note: This table is not exhaustive and represents a snapshot of common suppliers. Researchers should always verify current stock, purity, and lead times directly with the vendor.

Quality Control and Analytical Characterization: Ensuring Experimental Success

The purity and integrity of this compound are paramount for the success and reproducibility of subsequent synthetic transformations. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the results of quality control testing. Key analytical techniques employed for the characterization of this and similar boronic acids include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and identifying organic impurities. ¹¹B NMR is a particularly useful tool for monitoring the pKa's and binding of phenyl boronic acids.[2]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.

-

Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.

-

Melting Point: A sharp melting point range is indicative of high purity. For phenylboronic acid, a related compound, the melting point is typically in the range of 217-222 °C.[3]

Figure 1: Representative Analytical Workflow for Quality Control

Caption: Quality control workflow for this compound.

Potential Impurities and Purification Strategies

A common impurity in boronic acids is the corresponding boroxine, a cyclic anhydride formed by dehydration. The presence of boroxine can affect the stoichiometry of subsequent reactions. While many commercial suppliers provide high-purity material, further purification can sometimes be necessary. Recrystallization from a suitable solvent system is a common laboratory-scale purification method for arylboronic acids. For more challenging purifications, the formation of a diethanolamine adduct, which is often crystalline, can be an effective strategy.[4] It is important to note that arylboronic acids have been found to be weakly mutagenic in some microbial assays, and therefore should be handled as potentially genotoxic impurities.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent, with its primary application being the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[7]

Figure 2: Generalized Suzuki-Miyaura Coupling Reaction Scheme

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a 3-Cyclopropyl-biaryl Compound

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add toluene (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyclopropyl-biaryl compound.

The addition of water to the reaction has been shown to have a significant accelerating effect in some cases.[7]

Handling and Storage: Preserving Reagent Integrity

Proper handling and storage are crucial for maintaining the quality of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] Refrigeration is often recommended to maintain long-term stability. For prolonged storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.

-

Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid the generation of dusts.

Conclusion: A Versatile Building Block for Innovation

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules in the pharmaceutical and materials science industries. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the sought-after cyclopropylphenyl moiety. By understanding the commercial landscape, implementing rigorous quality control, and adhering to proper handling procedures, researchers can confidently employ this building block to advance their discovery and development programs. The development of novel synthesis techniques continues to make boronic acid-based drugs more accessible.[8]

References

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. fishersci.com [fishersci.com]

- 4. reddit.com [reddit.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. audreyli.com [audreyli.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

Cyclopropyl-Substituted Phenylboronic Acids: A Technical Guide to Synthesis, Application, and Strategy in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern medicinal chemistry, the cyclopropyl group has transitioned from a structural curiosity to a cornerstone pharmacophore.[1] Its incorporation into aromatic systems, particularly through the versatile phenylboronic acid handle, offers a powerful strategy for optimizing drug candidates. Cyclopropyl-substituted phenylboronic acids are indispensable building blocks that enable the installation of this unique moiety, profoundly influencing a molecule's pharmacological profile. The significant ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) is not a liability but the source of its unique electronic and steric properties, which can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal potency.[1][2]

This guide provides a comprehensive technical overview of cyclopropyl-substituted phenylboronic acids, targeting researchers and drug development professionals. We will delve into the synthesis of these critical reagents, explore their reactivity in key transformations like the Suzuki-Miyaura coupling, and discuss the causal relationship between the cyclopropyl motif and its advantageous effects on molecular properties. By grounding our discussion in mechanistic principles and field-proven protocols, this document serves as both a strategic overview and a practical handbook for the application of these high-value compounds.

The Cyclopropyl Moiety: A Profile of Physicochemical Advantages

The utility of the cyclopropyl ring in drug design stems from its distinct structural and electronic features, which differ significantly from acyclic alkyl groups.[2][3] Understanding these properties is key to rationally deploying cyclopropyl-substituted phenylboronic acids.

-

Metabolic Stability: The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][3] This increased C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][4] Replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl ring is a well-established strategy to block metabolic oxidation and improve a drug's half-life.[4][5]

-

Enhanced Potency and Conformational Rigidity: The rigid, planar geometry of the cyclopropyl ring acts as a conformational restraint.[1][5] By locking a flexible portion of a molecule into its bioactive conformation, it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[2][3][6]

-

Modulation of Physicochemical Properties: The cyclopropyl group's unique electronics, featuring enhanced π-character in its C-C bonds, can influence a molecule's acidity (pKa) and lipophilicity.[2][3] This allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for achieving desired pharmacokinetic properties.[3][6] For instance, strategic placement can alter basicity to reduce hERG liability or P-glycoprotein efflux.[2][4]

-

Reduced Off-Target Effects: By providing a unique three-dimensional shape and restricting conformational freedom, the cyclopropyl moiety can improve a drug's selectivity for its intended target over other proteins, thereby reducing the risk of off-target effects.[2][6]

The following diagram illustrates the key benefits derived from incorporating a cyclopropyl group into a drug candidate.

Caption: Key pharmacological advantages of cyclopropyl group incorporation.

Synthesis and Stability of Cyclopropylboron Reagents

The successful application of cyclopropyl-substituted aromatics hinges on the availability and stability of the requisite boron-containing reagents. While cyclopropylboronic acid is the parent compound, its inherent instability has driven the development of more robust alternatives.

Synthesis of Parent Cyclopropylboronic Acid

The most direct and widely reported method for synthesizing cyclopropylboronic acid involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8][9]

-

Formation of the Grignard Reagent: Cyclopropylmagnesium bromide is typically prepared from cyclopropyl bromide and magnesium turnings or purchased as a solution.[7][10]

-

Borylation: The Grignard reagent is added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-78 °C).[7][9] This low temperature is critical to prevent side reactions and decomposition.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid (e.g., HCl) to yield cyclopropylboronic acid.[7][9]

While effective, this method can result in yields that are sensitive to reagent quality and reaction conditions, and the final product often contains boric acid impurities.[7] Alternative routes using cyclopropyllithium reagents have also been developed.[11][12]

The Challenge of Stability: Protodeboronation

A significant drawback of many boronic acids, including cyclopropylboronic acid, is their propensity to undergo protodeboronation—the cleavage of the C–B bond by a proton source.[13][14] This decomposition pathway is often accelerated by heat, base, or the palladium catalysts used in cross-coupling reactions, compromising reaction efficiency and the reagent's shelf-life.[14][15] Kinetic studies have shown that the rate of protodeboronation is highly pH-dependent.[15][16]

Stable Surrogates: Trifluoroborates and MIDA Boronates

To overcome the stability issues of cyclopropylboronic acid, more robust surrogates have been developed and are now widely used.[13][14]

-

Potassium Cyclopropyltrifluoroborate (c-PrBF₃K): This salt is an air- and moisture-stable, crystalline solid that is highly resistant to protodeboronation.[13] It is readily prepared from the corresponding boronic acid and KHF₂. In cross-coupling reactions, the trifluoroborate slowly releases the active boronic acid under the basic reaction conditions, making it an excellent slow-release reservoir.[14] This stability and atom economy make it a superior choice for many applications, especially for coupling with less reactive aryl chlorides.[13]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates.[14] They are unreactive under anhydrous cross-coupling conditions but undergo slow hydrolysis in the presence of a mild aqueous base to release the boronic acid in situ. This controlled release mechanism is highly effective for minimizing the concentration of the unstable free boronic acid, thereby suppressing protodeboronation and maximizing coupling efficiency.[14]

Caption: Comparison of common cyclopropylboron reagents.

The Suzuki-Miyaura Reaction: The Workhorse Application

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for forming C(sp²)-C(sp³) bonds and installing cyclopropyl groups onto aromatic and heteroaromatic scaffolds.[13][17] The reaction's mild conditions and broad functional group tolerance make it invaluable in drug discovery programs.[7][18]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species transfers its cyclopropyl group to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The cyclopropyl and aryl groups on the Pd(II) center couple and are eliminated, forming the desired product (Ar-c-Pr) and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Optimized Reaction Conditions

Successful coupling of cyclopropylboron reagents, especially with challenging substrates like heteroaryl chlorides, requires careful optimization of catalysts, ligands, and conditions.

| Component | Common Choices & Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(C₃H₅)Cl]₂. These are common, stable Pd(II) or Pd(0) precursors that generate the active Pd(0) catalyst in situ. |

| Ligand | Bulky, electron-rich phosphines such as P(Cy)₃ (tricyclohexylphosphine), XPhos, SPhos, or RuPhos are often required.[7][13][19] These ligands promote the oxidative addition to less reactive aryl chlorides and facilitate the reductive elimination step. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃. A strong base is necessary to activate the boronic acid for transmetalation. K₃PO₄ is frequently the base of choice for these couplings.[7][13] |

| Solvent | Toluene, Dioxane, THF, often with the addition of water. The presence of water can significantly accelerate the reaction, likely by facilitating the formation of the active boronate species and aiding in the dissolution of the base.[7] |

| Boron Reagent | c-PrB(OH)₂ is often used in excess (1.3-2.0 eq.) to compensate for decomposition.[7][13] c-PrBF₃K can be used in near-stoichiometric amounts due to its superior stability.[13] |

Table 1: Typical Reagents for Suzuki-Miyaura Cyclopropanation

The coupling is tolerant of a wide array of functional groups, including esters, ketones, nitriles, and aldehydes.[7][13] However, limitations can arise with substrates bearing bulky ortho-substituents or certain ester moieties.[20]

Experimental Protocols

The following protocols are representative examples based on published procedures and should be adapted and optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of Cyclopropylboronic Acid[7][9]

This protocol describes the synthesis from commercially available cyclopropylmagnesium bromide.

-

Materials:

-

Cyclopropylmagnesium bromide (0.5 M in THF, 30.0 mL, 15.0 mmol)

-

Trimethyl borate (2.2 mL, 19.5 mmol)

-

Anhydrous Tetrahydrofuran (THF, 8.0 mL)

-

Hydrochloric acid (2.0 N aqueous solution, 20 mL)

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

-

Add anhydrous THF (8.0 mL) and trimethyl borate (2.2 mL) to the flask.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the cyclopropylmagnesium bromide solution dropwise over 1 hour, maintaining the internal temperature below -70 °C. A white precipitate will form.

-

After the addition is complete, stir the mixture at -78 °C for an additional hour.

-

Allow the reaction to slowly warm to room temperature and stir for 6 hours.

-

Carefully quench the reaction by adding 2.0 N HCl (20 mL) and stir the biphasic mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with DCM (15 mL) to remove nonpolar impurities.

-

Extract the aqueous layer with MTBE (4 x 40 mL).

-

Combine the organic (MTBE) extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopropylboronic acid as a white solid.

-

The product can be further purified by recrystallization if necessary.

-

Protocol: Suzuki-Miyaura Coupling using Potassium Cyclopropyltrifluoroborate[13]

This protocol describes a general method for coupling an aryl chloride with c-PrBF₃K.

-

Materials:

-

Aryl chloride (1.0 mmol)

-

Potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

-

XPhos (0.06 mmol, 6 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

-

Procedure:

-

In a microwave vial or Schlenk tube, combine the aryl chloride (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and K₃PO₄ (3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl cyclopropane.

-

Conclusion and Future Outlook

Cyclopropyl-substituted phenylboronic acids and their stable derivatives are more than just reagents; they are strategic tools for imparting desirable, often drug-like, properties onto molecular scaffolds. Their ability to enhance metabolic stability, increase potency, and modulate physicochemical profiles has solidified their role in modern medicinal chemistry.[5][6][17] The development of robust surrogates like trifluoroborates and MIDA boronates has addressed the primary challenge of boronic acid instability, enabling reliable and scalable access to cyclopropyl-substituted aromatics.[13][14]

Future research will likely focus on developing even more efficient and stereoselective methods for creating substituted cyclopropylboron reagents, expanding the accessible chemical space for drug discovery.[20] As our understanding of the subtle interplay between the cyclopropyl group's properties and biological activity grows, these building blocks will continue to be instrumental in the design and synthesis of the next generation of therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. nbinno.com [nbinno.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. audreyli.com [audreyli.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 12. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 13. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 17. nbinno.com [nbinno.com]

- 18. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

crystal structure of (3-Cyclopropylphenyl)boronic acid derivatives

An In-depth Technical Guide to the Crystal Structure of (3-Cyclopropylphenyl)boronic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the structural chemistry of this compound and its derivatives. While a definitive single-crystal X-ray structure for this compound is not publicly available, this document leverages crystallographic data from closely related analogues, such as phenylboronic acid and 3-cyanophenylboronic acid, to construct a detailed and predictive model of its solid-state architecture. We delve into the fundamental principles of boronic acid crystallography, detailing the ubiquitous hydrogen-bonding motifs that govern supramolecular assembly. Furthermore, we provide robust, field-proven protocols for the synthesis and crystallization of this important building block. The guide culminates in a discussion of the structure-activity relationships, elucidating how the three-dimensional structure influences the utility of these compounds in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this valuable chemical scaffold.

Introduction: The Boronic Acids - A Privileged Scaffold

Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups, have emerged from relative obscurity to become one of the most versatile functional groups in modern chemistry.[1] Their stability, low toxicity, and unique electronic properties make them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] In medicinal chemistry, the boronic acid moiety acts as a bioisostere of the carboxylic acid group and can form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and saccharide sensors.[1][3] The first boronic acid-containing drug, Bortezomib, was approved in 2003, paving the way for a new class of therapeutics.[3]

The this compound motif is of particular interest. The cyclopropyl group, a "saturated yet unsaturated" ring system, is an increasingly popular substituent in drug design, often conferring improved metabolic stability and potency. Its placement at the meta position of the phenylboronic acid scaffold creates a synthetically valuable building block for accessing complex molecular architectures. Understanding the solid-state structure of this molecule is paramount for controlling its reactivity, predicting its physical properties, and rationally designing next-generation derivatives.

Principles of Arylboronic Acid Crystallography

The solid-state structure of arylboronic acids is predominantly dictated by strong, directional hydrogen bonds formed by the B(OH)₂ group. This group provides two hydrogen-bond donors and two acceptors, leading to highly predictable supramolecular assemblies.[4]

The Dimeric Synthon: A Recurring Motif

The most common structural motif observed in the crystal structures of phenylboronic acid and its derivatives is the formation of a centrosymmetric dimer via a pair of strong O–H···O hydrogen bonds between the boronic acid groups of two separate molecules.[5][6] This robust interaction creates a stable, eight-membered ring system.

From Dimers to Layers: Higher-Order Assembly

These primary dimeric units are then interconnected into more extensive networks, typically forming infinite layers or chains.[4][5] The specific arrangement is influenced by the nature and position of substituents on the aromatic ring, which can engage in weaker interactions such as C–H···O, C–H···π, or π–π stacking to guide the overall crystal packing.[7][8]

Molecular Geometry and Conformation

The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry around the boron center.[9] A key structural parameter is the dihedral angle (twist) between the plane of the aromatic ring and the C-B(OH)₂ plane. This twist is a balance between conjugative effects, which favor planarity, and steric hindrance from substituents, which can force the boronic acid group out of the ring's plane.[9]

Structural Analysis of Key Analogues

In the absence of a published crystal structure for this compound, we can derive significant insights from the analysis of its parent compound, phenylboronic acid, and a sterically similar meta-substituted analogue, 3-cyanophenylboronic acid.

Phenylboronic Acid: The Archetype

The crystal structure of phenylboronic acid has been extensively studied.[5][6][10] The asymmetric unit contains two independent molecules which form a hydrogen-bonded dimer. Each dimer is then linked to four other dimers, creating an infinite layered network.[5]

3-Cyanophenylboronic Acid: A meta-Substituted Proxy

The crystal structure of 3-cyanophenylboronic acid provides a valuable model for the meta-substitution pattern.[11][12] In this structure, the boronic acid group is twisted out of the plane of the phenyl ring by approximately 21°.[11][12] Unlike the simple dimer-layer structure of phenylboronic acid, the presence of the cyano group introduces an additional hydrogen bond acceptor. Molecules are linked by both O–H···O and O–H···N hydrogen bonds, forming chains that propagate through the crystal.[11][12]

| Parameter | Phenylboronic Acid[5][9] | 3-Cyanophenylboronic Acid[12] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Iba2 | P2₁/c |

| Primary H-Bond Motif | O–H···O Dimer | O–H···O and O–H···N Chain |

| C-B Bond Length (Å) | ~1.565 | ~1.56 |

| Avg. B-O Bond Length (Å) | ~1.371 | ~1.37 |

| Dihedral Angle (Ring-B(OH)₂) | 6.6° and 21.4° | 21.28° |

Table 1: Comparison of key crystallographic parameters for phenylboronic acid and 3-cyanophenylboronic acid.

Predicted Crystal Structure of this compound

Based on the established principles and the analysis of the analogues, we can construct a predictive model for the crystal structure of this compound.

-

Primary Supramolecular Synthon : The molecule will almost certainly form hydrogen-bonded dimers via its boronic acid groups, analogous to the parent phenylboronic acid. This is the most energetically favorable arrangement for this functional group.

-

Molecular Conformation : The cyclopropyl group is sterically more demanding than a hydrogen atom but comparable in size to a cyano group. Therefore, a dihedral angle between the phenyl ring and the boronic acid plane in the range of 15-25° is expected. This non-planar conformation would be a compromise between minimizing steric strain and maintaining some π-system conjugation.

-

Higher-Order Packing : The dimers are expected to pack into layers. The cyclopropyl groups, being non-polar and bulky, will likely segregate into hydrophobic regions between the hydrogen-bonded layers. Weak C-H···O or C-H···π interactions involving the cyclopropyl C-H bonds and adjacent molecules are possible and would contribute to the overall packing stability.

Figure 1: Predicted structural hierarchy for crystalline this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of arylboronic acids from Grignard reagents.[2]

Step 1: Grignard Reagent Formation

-

To a flame-dried 250 mL three-neck flask under an argon atmosphere, add magnesium turnings (1.5 g, 62 mmol).

-

Add a small crystal of iodine.

-

In a dropping funnel, add a solution of 1-bromo-3-cyclopropylbenzene (10.0 g, 50.7 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

Step 2: Borylation

-

In a separate 500 mL flame-dried flask, dissolve trimethyl borate (8.0 mL, 71 mmol) in 100 mL of anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the freshly prepared Grignard reagent from Step 1 to the borate solution via cannula, keeping the temperature below -70 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-